molecular formula C18H15FN2O3 B4975369 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)butanamide

Cat. No. B4975369
M. Wt: 326.3 g/mol
InChI Key: WDUJCJHYIDETPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)butanamide" often involves complex reactions where precursor molecules undergo specific transformations. For example, Huang et al. (2005) detailed the synthesis of a compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride in tetrahydrofuran at room temperature, yielding a structurally related compound through a well-defined crystallization process (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this chemical class is often characterized using techniques like X-ray crystallography. The study by Huang et al. showcases the detailed crystallographic parameters, indicating a triclinic space group and providing insights into the geometric arrangement of atoms within the molecule. Such structural details are crucial for understanding the compound's chemical behavior and reactivity (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of "4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)butanamide" and its derivatives involves interactions that can lead to the formation of new bonds or functional groups. The synthetic process often reveals potential reactivity patterns, such as nucleophilic addition or substitution reactions, which are fundamental to further modifications of the compound for specific applications.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystallinity, are essential for understanding how a compound behaves under different conditions. These properties are directly related to the compound's molecular structure and influence its handling and usability in practical applications.

Chemical Properties Analysis

The chemical properties of such compounds, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are determined by their functional groups and overall molecular structure. Studies like those by Huang et al. (2005) often include reactivity tests and stability assessments under various conditions, providing valuable information on how these compounds can be utilized and manipulated in chemical syntheses (Huang Ming-zhi et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It would likely depend on the specific biological target and the context in which it is used .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with care and appropriate safety precautions should be taken .

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-12-7-9-13(10-8-12)20-16(22)6-3-11-21-17(23)14-4-1-2-5-15(14)18(21)24/h1-2,4-5,7-10H,3,6,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUJCJHYIDETPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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